molecular formula C4H3BrSe B187646 2-Bromoselenophene CAS No. 1449-68-9

2-Bromoselenophene

Cat. No. B187646
CAS RN: 1449-68-9
M. Wt: 209.94 g/mol
InChI Key: RFDUCRPAYDEXEO-UHFFFAOYSA-N
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Description

2-Bromoselenophene is a chemical compound with the molecular formula C4H3BrSe . It has a molecular weight of 209.94 g/mol .


Synthesis Analysis

The reactivity of 2-bromoselenophene in palladium-catalyzed direct heteroarylation was investigated . From 2-bromoselenophene, only the most reactive heteroarenes such as thiazoles and imidazopyridines could be employed to prepare 2-heteroarylated selenophenes . Moreover, sequential catalytic C2 heteroarylation, bromination, catalytic C5 arylation reactions allowed the synthesis of unsymmetrical 2,5-di(hetero)arylated selenophene derivatives in three steps from selenophene .


Molecular Structure Analysis

The molecular structure of 2-Bromoselenophene is represented by the formula C4H3BrSe . The InChI representation of the molecule is InChI=1S/C4H3BrSe/c5-4-2-1-3-6-4/h1-3H .


Chemical Reactions Analysis

The reactivity of 2-bromoselenophenes was investigated and revealed that the C2-heteroarylation of 2-bromoselenophene in high yields is only possible with specific heteroarenes such as thiazoles and imidazopyridines .


Physical And Chemical Properties Analysis

The boiling point of 2-Bromoselenophene is 187.5ºC at 760 mmHg . The flash point is 67.2ºC . The exact mass is 209.85800 g/mol .

Scientific Research Applications

Reactivity in Palladium-Catalyzed Direct Arylations

2-Bromoselenophene has been investigated for its reactivity in palladium-catalyzed direct heteroarylation. This research explored the preparation of 2-heteroarylated selenophenes from 2-bromoselenophene, highlighting its utility in synthesizing unsymmetrical 2,5-di(hetero)arylated selenophene derivatives (Skhiri, Salem, Soulé, & Doucet, 2017).

Electrophilic Cyclizations and Synthesis of Bromonaphthalenes

Another study demonstrated the use of 2-bromoselenophene in electrophilic cyclizations, specifically for synthesizing highly functionalized 2-bromonaphthalenes, showing the compound's potential in organic synthesis (Wang, Li, Fu, & Ma, 2014).

Formation of Benzo-1,3(2H)-Diselenoles

Research has identified the 1,2-di(bromoseleno)benzene as a bifunctional electrophile reacting with C-H acids. This reactivity has led to the synthesis of new selenaheterocycles like 2,2-disubstituted benzo-1,3(2H)-diselenoles (Potaczek, Kloc, & Młochowski, 2005).

Synthesis of Substituted Selenophenes

2-Bromoselenophene has been used in the synthesis of substituted selenophenes. This includes the creation of various derivatives in moderate to good yields, indicating its versatility in producing compounds for further research and applications (Barancelli, Acker, Menezes, & Zeni, 2011).

Synthesis of Tricyclic Biselenophene-Based Derivatives

2-Bromoselenophene has also been incorporated into the synthesis of tricyclic biselenophene-based derivatives. These materials, bridged with elements like silicon, germanium, and nitrogen, show significant potential in optoelectronics and photovoltaics (Pao et al., 2014).

Polycondensation for Polymer Synthesis

Direct C-H arylation polymerization of 2-bromo-3-hexylselenophene catalyzed by N-heterocyclic carbene palladium-based systems has been used to obtain high molecular weight polymers. This showcases its use in advanced polymer synthesis techniques (Lai, Tung, Liang, & Cheng, 2015).

Safety And Hazards

The safety data sheet for 2-Bromoselenophene classifies it as having acute toxicity, oral (Category 4), H302 .

properties

IUPAC Name

2-bromoselenophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrSe/c5-4-2-1-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDUCRPAYDEXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[Se]C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162839
Record name 2-Bromoselenophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoselenophene

CAS RN

1449-68-9
Record name 2-Bromoselenophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449689
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Record name 2-Bromoselenophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoselenophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
A Skhiri, RB Salem, JF Soulé… - Beilstein Journal of …, 2017 - beilstein-journals.org
… the scope of the coupling of 2-bromoselenophene with a set of … complete conversions of 2-bromoselenophene were observed. … direct heteroarylations of 2-bromoselenophene, only the …
Number of citations: 7 www.beilstein-journals.org
S Gronowitz - Phosphorus, Sulfur, and Silicon and the Related …, 1998 - Taylor & Francis
… , we also prepared mixed oligomeric heterocycles containing thiophene and selenophene rings through NiC^Cdppp) catalyzed cross-coupling reactions between 2-bromoselenophene, …
Number of citations: 13 www.tandfonline.com
SV Tsukerman, VD Orlov, VF Lavrushin - Journal of Structural Chemistry, 1969 - Springer
… For 2-bromoselenophene (KI), the experimental value of g is much lower (by 0.38 D) than the calculated value. This is also due to both steric factors and the larger positive effect of …
Number of citations: 1 link.springer.com
P Prediger, AV Moro, CW Nogueira… - The Journal of …, 2006 - ACS Publications
… The 2-bromoselenophene 1b was prepared by the … 3, to the reaction of 2-bromoselenophene 1b with boronic acids, … of the reaction between 2-bromoselenophene and boronic acid in …
Number of citations: 78 pubs.acs.org
TT Ong, SC Ng, HSO Chan - Polymer, 2003 - Elsevier
… Synthesis of 2-bromoselenophene The synthesis of 2-bromoselenophene was performed … at 80 C (30 mm Hg) to afford pure 2-bromoselenophene with yield of 56.8%. Mass spectra: (m/…
Number of citations: 56 www.sciencedirect.com
A Skhiri, R Ben Salem, JF Soulé, H Doucet - ChemCatChem, 2017 - Wiley Online Library
… using 2-iodoselenophene, 2-bromoselenophene and also 2,5-… gave lower yields with 2-bromoselenophene than with the … Under these conditions, 2-bromoselenophene was coupled …
YA Getmanenko, P Tongwa, TV Timofeeva… - Organic …, 2010 - ACS Publications
… bromide, 2-bromothiophene or 2-bromoselenophene. The first lithiation with 1 equiv of LDA … of 3b in one pot from 2-bromoselenophene provides an easy access to selenium-containing …
Number of citations: 65 pubs.acs.org
B Lu, S Zhen, S Zhang, J Xu, G Zhao - Polymer Chemistry, 2014 - pubs.rsc.org
… After drying on MgSO 4 and evaporating the solvent, the product was purified by chromatography on silica gel (eluent petroleum ether) to give 2-bromoselenophene as a colourless …
Number of citations: 96 pubs.rsc.org
R Shabana, A Galal, HB Mark Jr, H Zimmer… - … , Sulfur, and Silicon …, 1990 - Taylor & Francis
… another flask containing 2.1 g (10 mm) of 2-bromoselenophene and 200 mg of NiCI, (dppp) … A mixture of 2.1 g (10mm) of 2-bromoselenophene, 0.65g (1 mm) of NiCI, (PPh,),, 0.98 g (15 …
Number of citations: 29 www.tandfonline.com
P Prediger, R Brandão, CW Nogueira, G Zeni - 2007 - Wiley Online Library
… Conversely, 2-bromoselenophene (1b) was prepared via … Table 3, to the reaction of 2-bromoselenophene (1b) with some selected … in higher yields than 2-bromoselenophene (Table 3). …

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